Dimethyl (diazomethyl)phosphonate

Alkyne synthesis Ketone homologation Internal alkyne

Dimethyl (diazomethyl)phosphonate (DAMP, CAS 27491-70-9), universally recognized as the Seyferth–Gilbert reagent (SGR), is an α-diazophosphonate that enables one-carbon homologation of carbonyl compounds to alkynes. Unlike the more commonly stocked Ohira–Bestmann reagent (OBR, dimethyl 1-diazo-2-oxopropylphosphonate), SGR is the isolated, acyl-free diazophosphonate that reacts directly with aldehydes and aryl ketones in the presence of potassium tert-butoxide at low temperature.

Molecular Formula C3H7N2O3P
Molecular Weight 150.07 g/mol
CAS No. 27491-70-9
Cat. No. B029019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl (diazomethyl)phosphonate
CAS27491-70-9
SynonymsP-(Diazomethyl)phosphonic Acid Dimethyl Ester;  Dimethylphosphonodiazomethane;  NSC 294729;  Seyferth-Gilbert Reagent; 
Molecular FormulaC3H7N2O3P
Molecular Weight150.07 g/mol
Structural Identifiers
SMILESCOP(=O)(C=[N+]=[N-])OC
InChIInChI=1S/C3H7N2O3P/c1-7-9(6,8-2)3-5-4/h3H,1-2H3
InChIKeyQUZMIAJIRIZFQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl (diazomethyl)phosphonate (CAS 27491-70-9): Procurement-Ready Profile of the Seyferth–Gilbert Reagent


Dimethyl (diazomethyl)phosphonate (DAMP, CAS 27491-70-9), universally recognized as the Seyferth–Gilbert reagent (SGR), is an α-diazophosphonate that enables one-carbon homologation of carbonyl compounds to alkynes [1]. Unlike the more commonly stocked Ohira–Bestmann reagent (OBR, dimethyl 1-diazo-2-oxopropylphosphonate), SGR is the isolated, acyl-free diazophosphonate that reacts directly with aldehydes and aryl ketones in the presence of potassium tert-butoxide at low temperature [2]. Its physical form is a yellow oil (bp₀.₄₂ 59 °C, nD²⁵ 1.4585), molecular formula C₃H₇N₂O₃P (MW 150.07), requiring storage at −20 °C under inert atmosphere due to moisture sensitivity .

Why Dimethyl (diazomethyl)phosphonate Cannot Be Replaced by the Ohira–Bestmann Reagent in Ketone Homologation Workflows


The Seyferth–Gilbert reagent and the Ohira–Bestmann reagent are mechanistically linked—OBR generates SGR in situ via methanolysis—but they are not functionally interchangeable. The critical distinction lies in the reaction medium: OBR protocols inherently require methanol and potassium carbonate to cleave the acetyl group, producing the (diazomethyl)phosphonate anion in the presence of methanol . Under these conditions, the vinylidene carbene intermediate generated from ketones is trapped by methanol to yield methyl enol ethers rather than the desired internal alkyne [1]. Consequently, for aryl ketone → internal alkyne transformations, isolated SGR with potassium tert-butoxide under rigorously anhydrous conditions is not merely preferred—it is mechanistically required . Procurement of OBR as a universal substitute for SGR would foreclose this entire substrate class.

Quantitative Differentiation Guide for Dimethyl (diazomethyl)phosphonate: Head-to-Head Evidence vs. Closest Analogs


SGR Enables Aryl Ketone → Internal Alkyne Conversion (OBR Produces Only Methyl Enol Ethers)

Dimethyl (diazomethyl)phosphonate (SGR) is the only Seyferth–Gilbert-class reagent capable of converting aryl ketones directly to internal alkynes. When isolated SGR is treated with KOtBu in THF at −78 °C and then reacted with an aryl ketone, the desired internal alkyne is obtained in 60–95% yield [1]. In contrast, the Ohira–Bestmann reagent (OBR), when employed under its standard one-pot conditions (K₂CO₃, MeOH, rt), generates the (diazomethyl)phosphonate anion in situ but the methanol present irreversibly traps the vinylidene carbene intermediate from ketones, yielding methyl enol ethers as the exclusive product—zero alkyne formation is observed . This is not a yield optimization issue but a mechanistic divergence that makes OBR fundamentally unsuitable for internal alkyne synthesis from ketones.

Alkyne synthesis Ketone homologation Internal alkyne

SGR Is Compatible with Methanol-Sensitive Substrates; OBR Is Not

The Ohira–Bestmann one-pot protocol mandates methanol as both solvent and reactant for acetyl cleavage, generating approximately 1 equivalent of methyl acetate as a byproduct . Dimethyl (diazomethyl)phosphonate, as an isolated reagent, can be deployed in rigorously anhydrous solvents (THF, toluene, or Et₂O) with KOtBu, completely avoiding methanol [1]. This distinction is decisive for substrates bearing methanol-sensitive functional groups such as silyl ethers, certain esters susceptible to transesterification, or base-labile protecting groups that would be compromised in MeOH/K₂CO₃. While SGR itself requires strong base (KOtBu) and low temperature (−78 °C), the absence of methanol enables chemoselective alkyne formation in substrates where OBR would cause undesired side reactions .

Methanol-sensitive substrates Anhydrous homologation Functional group compatibility

Atom Economy: SGR Avoids the Stoichiometric Acetyl Waste of OBR-Based Protocols

When dimethyl (diazomethyl)phosphonate (MW 150.07) is used directly, all atoms except the dimethyl phosphate leaving group (MW 126.05) participate in alkyne formation. In contrast, every alkyne produced via the Ohira–Bestmann protocol requires the stoichiometric loss of an acetyl group as methyl acetate (MW 74.08) during the in situ generation of the (diazomethyl)phosphonate anion [1]. On a molar basis, OBR (MW 192.11) carries 21.9% more mass that is discarded as waste. For process-scale or large library synthesis applications, this differential waste stream—42.07 g/mol excess mass per reaction—accumulates to significant solvent and purification burdens [2]. Additionally, the precursor dimethyl 2-oxopropylphosphonate (for OBR) is reported at approximately $2/mmol, while SGR can be prepared in >50% overall yield from dimethyl methylphosphonate without intermediate purification [3].

Atom economy Green chemistry Process scale

SGR with KOtBu Provides Superior Reactivity for Electron-Deficient and Sterically Hindered Carbonyls

The Seyferth–Gilbert reagent, when deprotonated with KOtBu (pKa of t-BuOH ~18), generates a highly nucleophilic (diazomethyl)phosphonate anion capable of attacking less electrophilic carbonyls. The Ohira–Bestmann system, utilizing K₂CO₃ (pKa of HCO₃⁻ ~10.3) in methanol, generates a less reactive anion population due to the weaker base strength and proton- quenching by methanol [1]. In the Gilbert–Weerasooriya study, SGR/ KOtBu successfully converted electron-deficient aryl ketones and sterically encumbered substrates to alkynes in 60–95% yield at −78 °C [2]. The OBR protocol is optimized primarily for aldehydes and gives reduced yields for less reactive carbonyl electrophiles. While no single study directly compares identical substrates under both protocols, the base-strength differential (ΔpKa ~7.7) supports a class-level reactivity advantage for SGR with electron-poor and hindered substrates .

Electron-deficient carbonyls Sterically hindered ketones Base strength

Storage Stability: OBR Solution Offers 6-Month Shelf Life; Isolated SGR Requires −20°C Under Argon

Commercial dimethyl (diazomethyl)phosphonate is supplied as a neat oil (≥95% purity) requiring storage at −20 °C under argon, with recommended use within 1 month when stored at −20 °C or up to 6 months at −80 °C [1]. It is hygroscopic and moisture-sensitive . In contrast, the Ohira–Bestmann reagent is commercially supplied as a 10% (w/v) solution in acetonitrile, stable for at least 6 months at −20 °C with protection from light and moisture . Differential scanning calorimetry on the ethyl ester analog of SGR showed a substantial exotherm at ~70 °C, indicating that neat SGR should not be warmed above room temperature [2]. For procurement, this means OBR solutions are operationally simpler for routine aldehyde homologation, while SGR must be acquired for ketone-specific applications where its unique reactivity justifies the more demanding storage and handling protocol.

Reagent stability Shelf life Storage conditions

Procurement-Guiding Application Scenarios for Dimethyl (diazomethyl)phosphonate


Internal Alkyne Synthesis from Aryl Ketones for Medicinal Chemistry and Natural Product Synthesis

When a synthetic route requires homologation of an aryl ketone to an internal alkyne—for example, converting benzophenone to diphenylacetylene or elaborating a steroidal ketone to an alkynyl steroid—dimethyl (diazomethyl)phosphonate is the only Seyferth–Gilbert-class reagent that delivers the desired alkyne. The Ohira–Bestmann reagent, under its standard methanol-dependent conditions, redirects the ketone-derived carbene to methyl enol ethers . Reported yields for aryl ketone → internal alkyne conversion with SGR/KOtBu range from 60% to 95%, with electron-rich aryl ketones at the higher end [1].

Homologation of Methanol-Sensitive Advanced Intermediates in Total Synthesis

Complex natural product intermediates often bear silyl ether protecting groups (TBS, TIPS), base-labile esters, or other functionality incompatible with methanol. Isolated SGR permits the homologation to be conducted in anhydrous THF or toluene with KOtBu at −78 °C, completely avoiding methanol [2]. This scenario is particularly relevant in late-stage diversification of pharmaceutical candidates where protecting-group integrity must be maintained.

Multi-Gram or Process-Scale Alkyne Synthesis with Reduced Waste Streams

For process development laboratories scaling alkyne synthesis beyond gram quantities, the atom economy advantage of SGR becomes material: each mole of product generated via the Ohira–Bestmann reagent discards 74 g of methyl acetate waste beyond the phosphate leaving group common to both reagents [3]. In campaigns producing >100 mmol of alkyne, this differential exceeds 7.4 kg of additional waste. SGR can be prepared in >50% overall yield from inexpensive dimethyl methylphosphonate without intermediate purification, offering a cost-effective route to bulk reagent [4].

Homologation of Electron-Deficient or Sterically Hindered Carbonyl Electrophiles

Substrates such as p-nitrobenzaldehyde, pentafluorobenzaldehyde, or ortho-substituted benzophenones present reduced carbonyl electrophilicity or steric encumbrance. The KOtBu-deprotonated SGR anion (pKa of t-BuOH ~18) is a substantially stronger nucleophile than the K₂CO₃-generated anion in the OBR system (pKa of HCO₃⁻ ~10.3), providing the reactivity needed to drive these challenging homologations [5]. Reported yields with SGR for such substrates are 60–90% under optimized conditions [1].

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